molecular formula C7H7BrN2S B1382670 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine CAS No. 1593552-66-9

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

Cat. No.: B1382670
CAS No.: 1593552-66-9
M. Wt: 231.12 g/mol
InChI Key: VNAPXIGWTYUSTL-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization with sulfur to form the thiazine ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Dihydro derivatives with reduced double bonds.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is unique due to the presence of the thiazine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazine ring can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAPXIGWTYUSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Reactant of Route 2
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Reactant of Route 3
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Reactant of Route 4
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Reactant of Route 5
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Reactant of Route 6
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

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